molecular formula C16H16O6 B024065 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one CAS No. 133164-11-1

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one

Cat. No. B024065
CAS RN: 133164-11-1
M. Wt: 304.29 g/mol
InChI Key: PEWFWDOPJISUOK-ZDUSSCGKSA-N
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Description

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one (4-[(2S)-2,3-DHMBC]FC-7-one) is an organic compound belonging to the class of furochromone derivatives. It has been studied extensively in the scientific community due to its potential therapeutic applications. 4-[(2S)-2,3-DHMBC]FC-7-one has been reported to possess anti-inflammatory, antifungal, and antioxidant activities, as well as neuroprotective and anticancer effects. This compound has been studied in both in vivo and in vitro experiments, and its mechanism of action and biological activity have been extensively investigated.

Scientific Research Applications

  • Novel Analog of Psoralen and Allopsoralen : This compound is identified as a novel analog of psoralen and allopsoralen, which are known for their therapeutic applications, particularly in treating skin disorders like psoriasis and vitiligo (Garazd et al., 2001).

  • Broad Biomedical Applications : The synthesis of substituted furo[3,2-c]chromen-4-ones, which includes 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, is suggested to have broad applications in biomedical-program structures (Zhou et al., 2013).

  • Potential as Antihypertensive Agents : Derivatives of this compound have shown potential as antihypertensive α-blocking and antiarrhythmic agents (Amr et al., 2017).

  • Applications in EGFR and VEGFR-2 Kinase Inhibition : Certain derivatives of this compound were synthesized and tested as inhibitors of EGFR and VEGFR-2 kinases, which are important targets in cancer therapy (Amr et al., 2017).

  • Crystal Structure Analysis : The crystal structure of this compound reveals two independent imperatorin molecules with different side-chain conformations, which can be significant in understanding its interaction with biological targets (Cox et al., 2003).

  • Therapeutic Target Binding : Synthesized compounds related to this structure have shown promising binding with some therapeutic targets, indicating potential medicinal applications (Kumar et al., 2015).

Mechanism of Action

Oxypeucedanin hydrate, also known as 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, 7H-Furo3,2-gbenzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-, or (-)-Oxypeucedanin hydrate, is a furanocoumarin that has been isolated from various plant genera . This compound has been reported to possess a variety of pharmacological activities .

Target of Action

It has been suggested that it may interact with gaba-transaminase, a hypothetical target . It has also been reported to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis .

Mode of Action

Oxypeucedanin hydrate’s interaction with its targets leads to a variety of effects. For instance, it has been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish by 74% . It also alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis .

Biochemical Pathways

It has been suggested that it may affect the pathways related to seizure activity and inflammation, given its antiseizure and anti-inflammatory effects .

Pharmacokinetics

After intravenous administration of oxypeucedanin hydrate to rats, the pharmacokinetics fit the linear kinetics characteristics, with parameters such as average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) being dose-independent . After oral administration, it showed poor and slow absorption with a mean absolute bioavailability of 10.26% .

Result of Action

Oxypeucedanin hydrate has been reported to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . It has also been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish . Furthermore, it alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis .

Action Environment

The action of oxypeucedanin hydrate can be influenced by various environmental factors. For instance, the extraction conditions, such as solvent/solid ratio, temperature, and time, can affect the yield of oxypeucedanin hydrate from plant materials . Furthermore, it is widely found in various fruits and vegetables, suggesting that it may interact with other compounds present in these foods, potentially leading to pharmacokinetic interactions .

Biochemical Analysis

Biochemical Properties

Oxypeucedanin hydrate has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.

Cellular Effects

Oxypeucedanin hydrate has been reported to have significant effects on various types of cells and cellular processes. It has been described to possess potent antiproliferative and cytotoxic activities . It has also been shown to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in mouse macrophages RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of action of Oxypeucedanin hydrate involves its interaction with various biomolecules. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxypeucedanin hydrate have been observed over time. Under optimum extraction conditions (solvent/solid ratio 8:1, temperature 60 C and time 180 min), the yields of Oxypeucedanin hydrate were 98.06% .

Dosage Effects in Animal Models

The effects of Oxypeucedanin hydrate vary with different dosages in animal models. After intravenous administration of Oxypeucedanin hydrate (single dosing at 2.5, 5, and 10 mg/kg) to rats, the pharmacokinetics fit the linear kinetics characteristics .

Metabolic Pathways

Oxypeucedanin hydrate is involved in various metabolic pathways. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.

Transport and Distribution

Oxypeucedanin hydrate is transported and distributed within cells and tissues. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.

properties

IUPAC Name

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFWDOPJISUOK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24724-52-5
Record name oxypeucedanin hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 2
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 3
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 4
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 5
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 6
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one

Q & A

Q1: What is the molecular formula and weight of oxypeucedanin hydrate?

A1: Oxypeucedanin hydrate has the molecular formula C16H16O7 and a molecular weight of 320.29 g/mol. []

Q2: What spectroscopic data are available for oxypeucedanin hydrate?

A2: Spectroscopic characterization of oxypeucedanin hydrate includes UV, IR, 1H NMR, 13C NMR, 1H-13C HMQC, 1H-1H COSY, 1H-13C HMBC, and MS data. [, , ]

Q3: Has the crystal structure of oxypeucedanin hydrate been determined?

A3: Yes, oxypeucedanin hydrate micro-crystals, obtained through acetylation of the naturally occurring compound, have been found to possess a triclinic structure. []

Q4: What are the main pharmacological activities of oxypeucedanin hydrate?

A4: Research suggests oxypeucedanin hydrate exhibits various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, antiseizure, and calcium antagonistic effects. [, , , , , , , , , , ]

Q5: How does oxypeucedanin hydrate exert its anti-inflammatory effects?

A5: Oxypeucedanin hydrate has been shown to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. [] It can compete with LPS for binding to the TLR4/MD2 complex, thereby suppressing the production of inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α. [, ]

Q6: What is the role of oxypeucedanin hydrate in cancer treatment?

A6: Studies indicate that oxypeucedanin hydrate exhibits antitumor activity against various cancer cell lines, including colon, lung, melanoma, and prostate cancer cells. [, , ] This activity is attributed to its ability to induce apoptosis, inhibit cancer cell migration, and potentially modulate the PI3K signaling pathway. [, ]

Q7: How does oxypeucedanin hydrate affect P-glycoprotein (P-gp) function?

A7: Oxypeucedanin hydrate acts as both a substrate and an inhibitor of P-gp. [] While its inhibitory effect on P-gp is minimal, it can increase the accumulation of P-gp substrates like calcein AM in cells overexpressing P-gp. [, ]

Q8: Does oxypeucedanin hydrate have antiseizure properties?

A8: Yes, oxypeucedanin hydrate has demonstrated significant antiseizure activity in zebrafish models of epilepsy. [] It effectively reduces seizure-like behavior and decreases pentylenetetrazole (PTZ)-induced elevation in power spectral density, suggesting a potential role in managing epilepsy. []

Q9: What are the potential mechanisms behind the antiplatelet activity of oxypeucedanin hydrate?

A9: Oxypeucedanin hydrate has been identified as a priority marker for antiplatelet activity in lemons. [] Further research suggests that its mechanism may involve interaction with the TPβ receptor of thromboxane A2 and modulation of the PI3K/Rap-1b signaling pathway via the βγ subunit of GPCR(i). []

Q10: What is known about the absorption and metabolism of oxypeucedanin hydrate?

A10: Oxypeucedanin hydrate is well-absorbed after oral administration, particularly in the jejunum and ileum. [] Studies using Caco-2 cell monolayers suggest it is primarily absorbed via passive diffusion. [] Co-administration with Acori Tatarinowii Rhizoma volatile oil can enhance its intestinal absorption and transport by inhibiting P-gp-mediated efflux. []

Q11: Does the structure of oxypeucedanin hydrate undergo any changes during processing or storage?

A11: Yes, oxypeucedanin, a precursor of oxypeucedanin hydrate, can be converted to oxypeucedanin hydrate during processing with yellow rice wine due to the acidic environment and heat. [] Similarly, extraction methods involving contact with acidic juice can lead to the formation of oxypeucedanin hydrate from oxypeucedanin. []

Q12: What analytical techniques are used to identify and quantify oxypeucedanin hydrate?

A12: Various techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection, diode array detection (DAD), mass spectrometry (MS), and thin-layer chromatography (TLC) are employed for the analysis of oxypeucedanin hydrate. [, , , , , , , ]

Q13: Are there specific markers used for quality control of herbal medicines containing oxypeucedanin hydrate?

A13: Yes, oxypeucedanin hydrate itself, along with other coumarins like xanthotoxol, xanthotoxin, bergapten, and isoimperatorin, can serve as chemical markers to distinguish different botanical sources of Angelicae dahuricae Radix and ensure quality control. []

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